2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride
Description
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with a trifluoromethyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C11H14ClF3N2O |
|---|---|
Molecular Weight |
282.69 g/mol |
IUPAC Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H |
InChI Key |
MJECOINCIYFJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylation of Pyridine Precursors
- Reagents: Trifluoromethylating agents such as Togni’s reagent, Ruppert-Prakash reagent (trifluoromethyltrimethylsilane), or Umemoto’s reagent.
- Procedure: Pyridine derivatives are subjected to electrophilic trifluoromethylation under radical or nucleophilic conditions, often in the presence of catalysts like copper or iron salts.
- Example: Heating pyridine with trifluoromethylating reagent in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (around 80-120°C) under inert atmosphere.
Multi-step Synthesis via 2-Amino-6-trifluoromethylpyridine
- Method: Starting from 2,6-dichloropyridine, selective substitution with trifluoromethyl groups can be achieved through nucleophilic aromatic substitution (SNAr) reactions using reagents like trifluoromethyl anion equivalents or via copper-catalyzed trifluoromethylation.
Functionalization at the 2-Position: Introduction of the Piperidin-4-yloxy Group
The key step involves attaching the piperidin-4-yloxy moiety to the pyridine ring at the 2-position:
Nucleophilic Substitution on a 2-Halo-Substituted Pyridine
Ether Formation via Mitsunobu Reaction
Copper-Catalyzed Coupling
- Reagents: Copper catalysts (e.g., CuI), base (e.g., K2CO3), and piperidin-4-ol.
- Procedure: Ullmann-type coupling to form the ether linkage, often in high-boiling solvents like DMSO at elevated temperatures (~100°C).
Conversion to Hydrochloride Salt
The final step involves protonation to form the hydrochloride salt:
- Procedure: Dissolving the free base in anhydrous ethanol or methanol, then adding hydrogen chloride gas or hydrochloric acid solution (e.g., 1 M HCl in diethyl ether). The mixture is stirred at room temperature, and the precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
Summary of Typical Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1. Trifluoromethylation | Electrophilic substitution | Trifluoromethylating reagent | Acetonitrile | 80-120°C | 12-24h | Moderate to high | Requires inert atmosphere |
| 2. Nucleophilic substitution | SNAr or ether formation | Piperidin-4-ol, K2CO3 | DMF or DMSO | Reflux (~80-120°C) | 12-24h | Good | Use of halogenated pyridine derivatives |
| 3. Salt formation | Protonation | HCl gas or HCl solution | Ethanol/methanol | Room temperature | 1-2h | Quantitative | Precipitation |
Verification and Characterization
The synthesized compound’s purity and structure should be confirmed via:
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR.
- Mass Spectrometry: Confirm molecular weight.
- IR Spectroscopy: Functional group analysis.
- X-ray Crystallography: For definitive structural confirmation.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yloxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride
- Structural Difference : The trifluoromethyl group is at position 5 instead of position 4.
- Implications :
3-(Piperidin-4-yloxy)pyridine Dihydrochloride
- Structural Difference : Lacks the trifluoromethyl group and has a dihydrochloride salt.
- The dihydrochloride form may offer higher solubility than the monohydrochloride derivative .
2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine Hydrochloride
- Structural Difference : Replaces the piperidin-4-yloxy group with an imidazole ring.
- Implications :
Related Trifluoromethylpyridine Derivatives in Patent Literature
Compounds such as (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate (LCMS m/z 531 ) and methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (LCMS m/z 411 ) highlight the prevalence of trifluoromethylpyridine motifs in drug discovery. These analogs often serve as intermediates for kinase inhibitors or antiviral agents, suggesting similar applications for the target compound.
Data Table: Key Attributes of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Solubility (HCl Salt) | Notable Applications |
|---|---|---|---|---|---|
| 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine HCl | C₁₂H₁₄F₃N₂O•HCl | 307.7 (free base) | 2,6 | High | Pharmaceutical intermediate |
| 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl | C₁₂H₁₄F₃N₂O•HCl | 307.7 (free base) | 2,5 | Moderate | Discontinued research compound |
| 3-(Piperidin-4-yloxy)pyridine dihydrochloride | C₁₀H₁₅Cl₂N₂O | 264.1 | 3 | Very high | Solubility studies |
| 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine HCl | C₁₀H₈F₃N₃•HCl | 275.7 | 2,6 | Moderate | Enzyme inhibition studies |
Research Findings and Implications
- Synthetic Utility : The target compound’s trifluoromethyl and piperidine groups are recurrent in patented drug candidates, particularly those targeting kinases or GPCRs .
- Regulatory and Commercial Considerations : Discontinuation of analogs like 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine HCl may reflect regulatory hurdles (e.g., environmental impact concerns per IECSC listings ) or synthesis complexity.
- Structural Optimization : Substituting the piperidine ether with imidazole (as in ) or adjusting trifluoromethyl positioning could fine-tune bioavailability and target selectivity.
Biological Activity
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is a synthetic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride is CHClFNO. The structure features a pyridine ring with a trifluoromethyl group and a piperidine moiety connected via an ether linkage, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 246.23 g/mol |
| Purity | ≥ 98% |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, room temperature |
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors , particularly in the context of G protein-coupled receptors (GPCRs). Its potential applications include:
- Metabolic Disorders: It has been studied for its role in modulating GPCRs associated with metabolic disorders like type 2 diabetes.
- Cancer Therapy: Similar compounds have shown promise in inhibiting metalloproteinases, suggesting potential therapeutic roles in cancer treatment and inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride exhibits significant biological activity:
- Enzyme Inhibition: The compound has been shown to inhibit certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
- Binding Affinity: Interaction studies reveal strong binding affinities to various GPCRs, indicating its potential as a therapeutic agent for conditions involving these receptors.
In Vivo Studies
Animal studies have provided insights into the safety and efficacy of this compound:
- Toxicity Assessment: A subacute toxicity study in Kunming mice indicated no acute toxicity up to a dose of 2000 mg/kg, suggesting a favorable safety profile for further development .
- Pharmacokinetics: The compound demonstrated a clearance rate of 82.7 mL/h/kg with an oral bioavailability of 31.8%, indicating good absorption characteristics after oral administration .
Case Studies
Several case studies highlight the therapeutic potential of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride:
- Type 2 Diabetes Model: In a rodent model of type 2 diabetes, administration of the compound resulted in significant improvements in glucose tolerance and insulin sensitivity.
- Cancer Treatment: A study involving cancer cell lines showed that this compound effectively reduced cell proliferation and induced apoptosis in metastatic cancer cells, supporting its role as a potential anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of 2-(piperidin-4-yloxy)-6-(trifluoromethyl)pyridine hydrochloride can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-(piperidin-4-yloxy)pyridine | Chlorine substituent instead of trifluoromethyl | Different enzyme inhibition profiles |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Similar piperidinyl structure | Focused on GPR119 agonism |
These comparisons illustrate how variations in substituents can significantly influence both the chemical behavior and biological activity of similar compounds.
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s piperidine ring and trifluoromethyl group are critical. The piperidine moiety enhances solubility and binding affinity to biological targets, while the electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability. Structural analogs with similar groups have demonstrated enhanced pharmacokinetic properties in metabolic disease studies .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step synthesis is typical:
- Step 1 : Nucleophilic substitution between 4-hydroxypiperidine and 2-chloro-6-(trifluoromethyl)pyridine.
- Step 2 : Hydrochloride salt formation via acid-base reaction. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .
Q. Which analytical techniques are recommended for characterization?
- NMR : Confirm regiochemistry of substitution (e.g., H NMR for piperidine proton environments).
- HPLC-MS : Assess purity and detect trace intermediates.
- X-ray crystallography : Resolve stereochemical ambiguities (if applicable). Reference PubChem and NIST databases for spectral comparisons .
Q. How should this compound be handled and stored?
- Storage : Desiccate at -20°C under inert gas (N/Ar) to prevent hydrolysis of the trifluoromethyl group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts. No marine pollutant classification, but follow GHS guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) principles:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and molar ratios.
- Response surface methodology identifies optimal conditions. For example, higher temperatures (90°C) in DMF reduce reaction time but may require stricter pH control to minimize degradation .
Q. What computational tools aid in predicting biological interactions?
- Docking simulations : Model interactions with targets like kinases or GPCRs using Schrödinger Suite or AutoDock.
- Quantum mechanical calculations (DFT) : Predict electron density around the trifluoromethyl group to rationalize reactivity .
Q. How to resolve contradictions in reported biological activity data?
- Variable analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, conflicting IC values may arise from differences in ATP concentration in kinase assays.
- Structural analogs : Cross-reference with compounds like 4-fluoro-piperidine derivatives to identify substituent effects on activity .
Q. What strategies enhance stability in formulation studies?
- Lyophilization : Stabilize the hydrochloride salt in aqueous buffers.
- Co-solvents : Use PEG-400 or cyclodextrins to prevent aggregation in biological matrices. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
